molecular formula C13H10N2OS2 B241437 [2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone

[2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone

Cat. No. B241437
M. Wt: 274.4 g/mol
InChI Key: ADLCHBDXDRDTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and disease treatment. This compound is a member of the benzimidazole family, which is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of [2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to downregulate the expression of pro-inflammatory cytokines such as interleukin-6.
Biochemical and Physiological Effects:
[2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis, or programmed cell death, in cancer cells, and inhibit their proliferation and migration. It has also been shown to inhibit viral replication by interfering with the viral life cycle. In addition, this compound has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for investigating various disease pathways. In addition, its relatively simple synthesis method and low toxicity make it a convenient and safe compound to work with. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on [2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to elucidate its mechanism of action and to optimize its potency and selectivity. Another area of research is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Finally, [2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone may also have potential applications in other areas such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation.

Synthesis Methods

The synthesis of [2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone has been reported in several studies. One of the most common methods involves the condensation of 2-mercaptobenzimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

[2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone has been extensively studied for its potential applications in drug development. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antiviral activity against hepatitis C virus and herpes simplex virus. In addition, this compound has been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria such as Staphylococcus aureus.

properties

Product Name

[2-(methylsulfanyl)-1H-benzimidazol-1-yl](thiophen-2-yl)methanone

Molecular Formula

C13H10N2OS2

Molecular Weight

274.4 g/mol

IUPAC Name

(2-methylsulfanylbenzimidazol-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-9-5-2-3-6-10(9)15(13)12(16)11-7-4-8-18-11/h2-8H,1H3

InChI Key

ADLCHBDXDRDTGX-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.